molecular formula C24H16ClN3OS B2522869 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide CAS No. 922679-58-1

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide

Cat. No.: B2522869
CAS No.: 922679-58-1
M. Wt: 429.92
InChI Key: RKHLZJCWHNKCKO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide is a complex organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a chlorobenzo[d]thiazole moiety, a pyridin-3-ylmethyl group, and a naphthamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorobenzo[d]thiazole Intermediate: This step involves the reaction of 4-chloroaniline with carbon disulfide and an oxidizing agent to form the chlorobenzo[d]thiazole ring.

    Attachment of the Pyridin-3-ylmethyl Group: The chlorobenzo[d]thiazole intermediate is then reacted with pyridin-3-ylmethanol in the presence of a dehydrating agent to form the N-(pyridin-3-ylmethyl) derivative.

    Formation of the Naphthamide Structure: Finally, the N-(pyridin-3-ylmethyl) derivative is reacted with 2-naphthoyl chloride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2-naphthamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3OS/c25-20-8-3-9-21-22(20)27-24(30-21)28(15-16-5-4-12-26-14-16)23(29)19-11-10-17-6-1-2-7-18(17)13-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHLZJCWHNKCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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